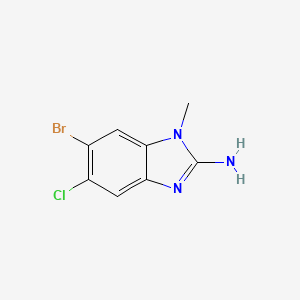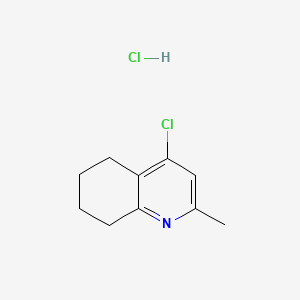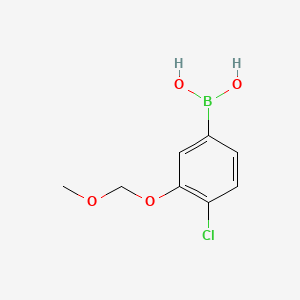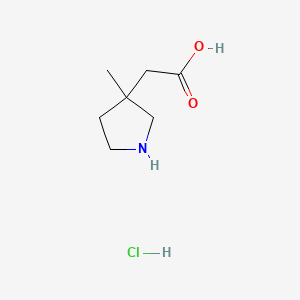![molecular formula C7H3BrClN3O B13462771 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by the presence of bromine and chlorine substituents on the pyridopyrazine ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridopyrazine Core: The pyridopyrazine core can be synthesized through cyclization reactions involving pyridine and pyrazine derivatives. For example, the reaction between 2,3-dichloropyridine and hydrazine can yield the pyridopyrazine core.
Introduction of Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions. For instance, bromination and chlorination of the pyridopyrazine core using bromine and chlorine reagents under controlled conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Cyclization Reactions: The pyridopyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrazine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.
科学的研究の応用
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including protein kinases and enzymes involved in disease processes.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of fluorescent materials and organic electronic devices.
作用機序
The mechanism of action of 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis . The compound may also interact with enzymes and receptors, affecting their activity and downstream effects.
類似化合物との比較
Similar Compounds
- 7-bromo-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-2-one
- 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Uniqueness
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is unique due to its specific substitution pattern and the resulting electronic and steric effects
特性
分子式 |
C7H3BrClN3O |
|---|---|
分子量 |
260.47 g/mol |
IUPAC名 |
7-bromo-6-chloro-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C7H3BrClN3O/c8-3-1-4-7(12-6(3)9)11-5(13)2-10-4/h1-2H,(H,11,12,13) |
InChIキー |
JVYMMYHVJOFKDP-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC(=C1Br)Cl)NC(=O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)



![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)


![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)

